molecular formula C7H5ClF3NO2S2 B1672874 Fluensulfone CAS No. 318290-98-1

Fluensulfone

Cat. No. B1672874
M. Wt: 291.7 g/mol
InChI Key: XSNMWAPKHUGZGQ-UHFFFAOYSA-N
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Description

Fluensulfone is a member of the class of 1,3-thiazoles carrying 3,4,4-trifluorobut-3-ene-1-sulfonyl and chloro substituents at positions 2 and 5 respectively . It is a nematicide that is effective against a number of plant parasitic nematodes in a range of agricultural and horticultural crops .


Synthesis Analysis

Fluensulfone is prepared via a process involving dehalogenation of a compound of the formula . The synthesis consists of chlorination of a compound of Formula III to add a chlorine atom to the aromatic ring, followed by oxidation of the chlorine-bearing sulfide of Formula II to create the sulfonyl group .


Molecular Structure Analysis

Fluensulfone has a molecular formula of C7H5ClF3NO2S2 . Its IUPAC name is 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole .


Chemical Reactions Analysis

Fluensulfone has been found to interfere with the key physiological processes of nematodes, like motility, behavior, chemosensation, stylet thrusting, infectivity, metabolism, lipid consumption, tissue integrity, oviposition, egg hatching, and survival .


Physical And Chemical Properties Analysis

Fluensulfone’s adsorption data regressed to the logarithmic Freundlich equation resulted in isotherm values of 1.24 to 3.28 . Soil adsorption of fluensulfone positively correlated with organic matter (0.67) and clay (0.34), but negatively with sand (-0.54) .

Scientific Research Applications

Nematicidal Action and Selective Toxicity

Fluensulfone demonstrates a novel nematicidal action against the potato cyst nematode Globodera pallida and other plant-parasitic nematodes, such as Meloidogyne spp. Its mode of action progresses from an early impact on nematode motility to an accumulating metabolic impairment, leading to the inability of nematodes to access lipid stores and ultimately to death. This action is characterized by its selective toxicity, showing negligible effects on non-target organisms, including beneficial free-living nematodes (Kearn, Lilley, Urwin, O’Connor, & Holden-Dye, 2017).

Mode of Action

The distinct mode of action of fluensulfone is different from anticholinesterases and macrocyclic lactones, indicating its unique position among nematicides. Its pleiotropic actions inhibit development, egg-laying, egg-hatching, feeding, and locomotion in nematodes. This mode of action contributes to its effective use in crop protection without the hypercontraction effects characteristic of organophosphates and carbamates (Kearn, Ludlow, Dillon, O’Connor, & Holden-Dye, 2014).

Application Methods and Efficacy

The efficacy of fluensulfone has been demonstrated through various application methods, including soil drenching and foliar spray, for controlling root-knot nematodes in vegetables. Soil application has shown effectiveness in reducing root galling and enhancing crop yield. Moreover, foliar application prior to nematode inoculation has been shown to reduce nematode invasion and development within plant roots, highlighting fluensulfone’s potential for integrated pest management strategies (Morris, Langston, Davis, Noe, Dickson, & Timper, 2016).

Environmental Impact and Soil Interaction

Research into fluensulfone’s environmental impact reveals that it has a reduced environmental footprint compared to traditional nematicides. Its sorption and mobility are influenced by soil type, with organic matter and clay contents affecting its efficacy. These characteristics suggest that fluensulfone can be used effectively with consideration of soil environments to achieve nematode control while minimizing environmental hazards (Morris, Li, Langston, Davis, Timper, & Grey, 2018).

Safety And Hazards

Fluensulfone is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The last decade has seen a sharp increase in nematicide research in the agricultural industry . Fluensulfone’s mode of action is distinct from currently available nematicides and it therefore presents a promising new chemical entity for crop protection .

properties

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMWAPKHUGZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058054
Record name Fluensulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluensulfone

CAS RN

318290-98-1
Record name Fluensulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318290-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluensulfone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluensulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUENSULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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